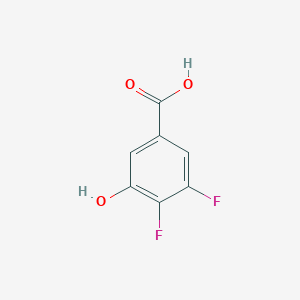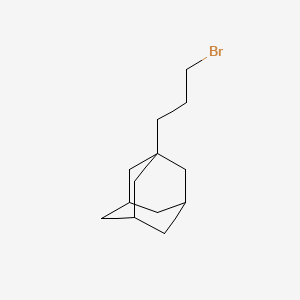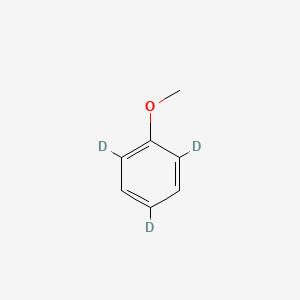
Anisole-2,4,6-d3
概述
描述
Anisole-2,4,6-d3, also known as methoxy(benzene-2,4,6-d3), is a deuterated derivative of anisole. It is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions of the benzene ring. This isotopically labeled compound is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic composition .
准备方法
Synthetic Routes and Reaction Conditions: Anisole-2,4,6-d3 can be synthesized through the deuteration of anisole. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of anisole using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions and impurities .
化学反应分析
Types of Reactions: Anisole-2,4,6-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anisaldehyde or anisic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield deuterated phenol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Anisaldehyde, anisic acid.
Reduction: Deuterated phenol derivatives.
Substitution: Nitroanisole, bromoanisole, sulfoanisole.
科学研究应用
Anisole-2,4,6-d3 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
NMR Spectroscopy: this compound is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It serves as a labeled compound in metabolic studies to trace the pathways and interactions of molecules in biological systems.
Pharmaceutical Research: this compound is used in drug development and testing to understand the pharmacokinetics and metabolism of deuterated drugs.
Environmental Studies: It is employed in environmental research to study the fate and transport of deuterated compounds in ecosystems.
作用机制
The mechanism of action of anisole-2,4,6-d3 is primarily related to its role as an isotopically labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the elucidation of molecular structures. In biological studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules within organisms. The molecular targets and pathways involved depend on the specific application and the nature of the study .
相似化合物的比较
Anisole-2,4,6-d3 can be compared with other deuterated anisole derivatives, such as:
Anisole-2,3,4,5,6-d5: This compound has five deuterium atoms on the benzene ring, providing a higher degree of isotopic labeling.
Anisole-(phenyl-13C6): This derivative contains carbon-13 isotopes on the benzene ring, offering different isotopic labeling for NMR studies.
Anisole-(methyl-d3): This compound has deuterium atoms on the methoxy group, providing a different labeling pattern.
Uniqueness: this compound is unique due to its selective deuteration at the 2, 4, and 6 positions, making it particularly useful for specific NMR applications and studies requiring precise isotopic labeling .
属性
IUPAC Name |
1,3,5-trideuterio-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-UJESMPABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480549 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-25-1 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anisole-2,4,6-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
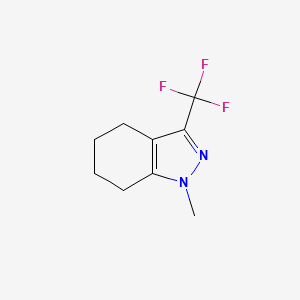
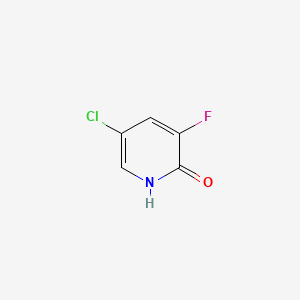

![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)
![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)


